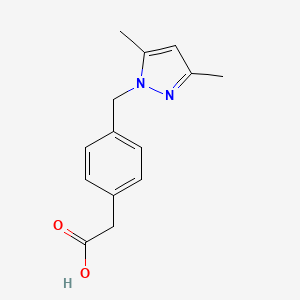

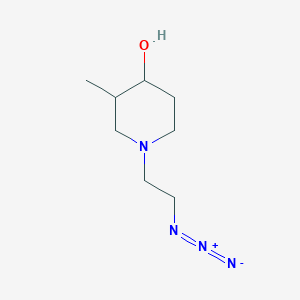

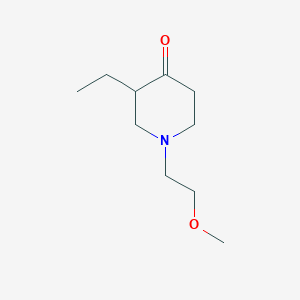

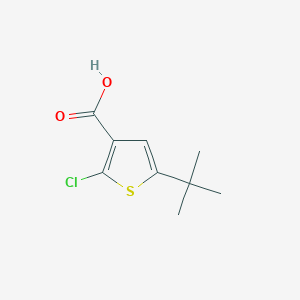

![molecular formula C9H10N4O2 B1475392 6-Amino-2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1888790-39-3](/img/structure/B1475392.png)

6-Amino-2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrimidines, including 6-Amino-2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, involves various methods . One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent . Another method involves a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones .Chemical Reactions Analysis

Pyrimidines, including this compound, exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

- The chemistry of substituted pyrazolo[1,5-a] pyrimidines, including 6-Amino-2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, involves complex reactions and structural corrections based on spectroscopy analyses. For example, the reaction of 3-amino-4-cyanopyrazole with ethyl 3-ethoxymethylene-2, 4-dioxopentanoate leads to specific condensation products, whose structures are confirmed by NMR spectroscopy and independent synthesis (Chimichi et al., 1993).

X-Ray Analysis

- X-ray analysis is crucial in determining the molecular structure of compounds related to this compound. For instance, the structural analysis of 6-ethoxycarbonyl-4-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, a closely related compound, was performed to confirm its molecular structure (Clayton et al., 1980).

Biological Activities

- Syntheses of N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines, analogs of naturally occurring modified nucleic acid bases, have been explored. These syntheses involve converting 4-aminopyrazolo[3,4-d]pyrimidine into various intermediates, demonstrating the compound's potential in biological applications (Hong et al., 1976).

Nanocatalysis in Synthesis

- The use of aluminate sulfonic acid nanocatalyst in the synthesis of pyrido[2,3-d]pyrimidinones demonstrates the role of nanotechnology in facilitating chemical reactions involving pyrazolo[1,5-a]pyrimidine derivatives (Abdelrazek et al., 2019).

Pharmaceutical Applications

- Pyrazolo[1,5-a]pyrimidine derivatives have been studied for their potential as benzodiazepine receptor ligands, indicating their relevance in pharmaceutical research (Bruni et al., 1994).

C-C Recyclizations

- The chemical behavior of this compound in C-C recyclization reactions reveals its versatility in organic synthesis, leading to the formation of various cyclic and noncyclic compounds (Danagulyan et al., 2011).

Zukünftige Richtungen

Pyrimidines, including 6-Amino-2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, hold immense potential in scientific research. Future research may focus on the development of more potent and efficacious drugs with pyrimidine scaffold . This includes the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Wirkmechanismus

Target of Action

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications , and they have been used in the synthesis of heat-resistant explosives .

Mode of Action

Pyrazolo[1,5-a]pyrimidines have been noted for their tunable photophysical properties . Electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors .

Biochemical Pathways

The broader family of pyrazolo[1,5-a]pyrimidines has been associated with a range of biological activities .

Result of Action

Related compounds in the pyrazolo[1,5-a]pyrimidine family have been associated with significant photophysical properties and have been used in the synthesis of heat-resistant explosives .

Action Environment

It’s worth noting that the properties and stability of related pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g .

Biochemische Analyse

Biochemical Properties

6-Amino-2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, this compound can modulate its activity, thereby affecting cell proliferation and growth.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in cancer cells by inhibiting CDK2, leading to cell cycle arrest and programmed cell death . Additionally, this compound can affect metabolic pathways, thereby altering the cellular energy balance and overall metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of key substrates involved in cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound may interact with other proteins and enzymes, further modulating cellular processes and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit CDK2 activity and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships are critical considerations in the development of this compound as a potential therapeutic agent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its role in modulating CDK2 activity suggests that it may influence pathways related to cell cycle regulation and energy metabolism

Eigenschaften

IUPAC Name |

6-amino-2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-2-6-7(9(14)15)8-11-3-5(10)4-13(8)12-6/h3-4H,2,10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHLAKGOTDOGSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C=C(C=NC2=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

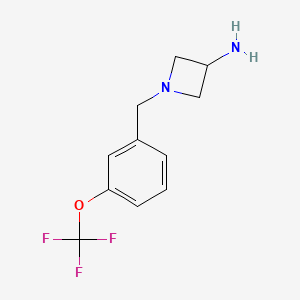

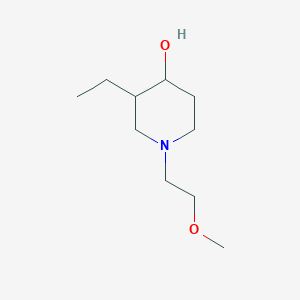

![6-Methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxylic acid 5,5-dioxide](/img/structure/B1475324.png)